2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine

Hydrogen bonding Drug-likeness Medicinal chemistry

2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine (CAS 1342102-32-2; molecular formula C₁₂H₂₃NO₃; MW 229.32 g/mol) is a C2-substituted morpholine derivative bearing a 3-methoxycyclohexyl moiety tethered via an oxymethyl (−O−CH₂−) ether linkage. It is classified as a saturated heterocyclic building block within the broader morpholine family — a privileged scaffold extensively employed in CNS drug discovery and medicinal chemistry due to its balanced lipophilic–hydrophilic character and conformational flexibility.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B13490932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCOC1CCCC(C1)OCC2CNCCO2
InChIInChI=1S/C12H23NO3/c1-14-10-3-2-4-11(7-10)16-9-12-8-13-5-6-15-12/h10-13H,2-9H2,1H3
InChIKeyAGFPYZZBBMOBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine (CAS 1342102-32-2) — Structural Identity, Physicochemical Profile, and Procurement Context


2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine (CAS 1342102-32-2; molecular formula C₁₂H₂₃NO₃; MW 229.32 g/mol) is a C2-substituted morpholine derivative bearing a 3-methoxycyclohexyl moiety tethered via an oxymethyl (−O−CH₂−) ether linkage . It is classified as a saturated heterocyclic building block within the broader morpholine family — a privileged scaffold extensively employed in CNS drug discovery and medicinal chemistry due to its balanced lipophilic–hydrophilic character and conformational flexibility [1]. Predicted physicochemical properties include a calculated logP of 3.10, polar surface area (PSA) of 70.67 Ų, 4 hydrogen-bond acceptors, 2 hydrogen-bond donors, and zero Rule-of-Five violations, indicating a drug-like profile with potential for both CNS and peripheral target applications . The compound is commercially available from multiple suppliers at purities ≥95–98%, positioning it as an accessible, differentiated fragment for structure–activity relationship (SAR) exploration and library synthesis .

Why 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine Cannot Be Replaced by Generic Cyclohexylmethyl or N-Substituted Morpholine Analogs


Morpholine derivatives are not interchangeable commodities: regiochemistry (C2 vs. N-substitution), linker composition (direct C−C bond vs. ether spacer), and oxygen content collectively govern hydrogen-bonding capacity, lipophilicity, polar surface area, conformational flexibility, and ultimately target engagement and ADME profile [1]. In the morpholine class, small structural perturbations produce large pharmacological divergences — for example, the affinity rank order among arylcyclohexylmorpholine positional isomers at the NMDA receptor spans from high to negligible depending solely on methoxy position [2]. The target compound uniquely combines a C2-substituted morpholine core (an underexplored regioisomer relative to ubiquitous N-substituted morpholines [3]), a rotatable oxymethyl spacer, and a saturated 3-methoxycyclohexyl group. This triad of features generates a distinct physicochemical signature — elevated H-bond acceptor/donor count and a PSA of ~71 Ų at the CNS-permeability boundary — that cannot be replicated by the closest commercially available analogs: 2-(cyclohexylmethyl)morpholine (CAS 927801-18-1; lacks the ether oxygen and methoxy group), 4-(cyclohexylmethyl)morpholine (CAS 5005-25-4; N-substituted, zero H-bond donors), or 3-MeO-PCMo (CAS 138873-80-0; aryl-substituted, direct C−C linkage) . Any screening hit or SAR trend established with one analog does not transfer to another; procurement decisions must therefore be guided by compound-specific physicochemical and structural evidence. It is important to note that direct head-to-head biological data for this specific compound remain limited in the published literature; the differentiation evidence presented below is therefore drawn from computed property comparisons, class-level SAR inferences, and cross-study analog data.

Quantitative Differentiation Evidence for 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine vs. Closest Structural Analogs


Enhanced Hydrogen-Bonding Capacity: 4 Acceptors / 2 Donors vs. 2 Acceptors / 0–1 Donor in Non-Oxygenated Cyclohexylmethyl Morpholine Analogs

2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine possesses four hydrogen-bond acceptor (HBA) sites and two hydrogen-bond donor (HBD) sites — contributed by the morpholine ring nitrogen and oxygen, the ether linker oxygen, the methoxy oxygen, and the secondary amine NH — whereas the closest commercially available analogs, 2-(cyclohexylmethyl)morpholine and 4-(cyclohexylmethyl)morpholine, possess only 2 HBA and 1 or 0 HBD respectively . This doubled H-bonding capacity is a direct consequence of the oxymethyl ether linkage and the 3-methoxy substituent, both absent in the comparator compounds. In the context of fragment-based drug discovery, an increase from 2 to 4 HBA and from 0–1 to 2 HBD represents a functionally meaningful shift in the compound's ability to engage biological targets through directional, enthalpy-driven interactions, and directly affects aqueous solubility, permeability, and off-target promiscuity profiles [1].

Hydrogen bonding Drug-likeness Medicinal chemistry

Modulated Lipophilicity: logP 3.10 vs. logP 2.13–2.26 for Non-Oxygenated Cyclohexylmethyl Analogs — Implications for CNS Permeability and Solubility Balance

The predicted logP of 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine is 3.10 , which is approximately 0.8–1.0 log units higher than 2-(cyclohexylmethyl)morpholine (logP = 2.13) and 4-(cyclohexylmethyl)morpholine (logP = 2.26) , and approximately 4 log units higher than unsubstituted morpholine (XLogP3-AA = −0.9) [1]. This increase in lipophilicity is attributable to the 3-methoxycyclohexyl moiety and the extended ether linker. In CNS drug discovery, optimal logP values for blood–brain barrier (BBB) passive permeation typically fall in the 1–4 range, with the sweet spot near 2–3.5; the target compound sits squarely within this window, whereas the non-oxygenated analogs lie at the lower boundary, potentially limiting their membrane partitioning relative to more lipophilic targets [2]. Conversely, the elevated logP relative to the comparators also implies reduced aqueous solubility, necessitating formulation consideration for in vitro assays.

Lipophilicity CNS drug discovery ADME prediction

Polar Surface Area Differentiation: PSA 70.67 Ų at the BBB Permeability Threshold vs. 12–21 Ų for Common Cyclohexylmethyl Morpholine Analogs

The predicted topological polar surface area (TPSA) of 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine is 70.67 Ų , which is approximately 3.3-fold to 5.9-fold higher than that of 2-(cyclohexylmethyl)morpholine (TPSA ≈ 21.3 Ų) and 4-(cyclohexylmethyl)morpholine (TPSA = 12.47 Ų) , respectively. This elevated PSA arises directly from the additional ether and methoxy oxygen atoms. In the context of CNS drug design, TPSA values below 60–70 Ų are generally associated with favorable passive BBB penetration, while values above 70–80 Ų increasingly favor peripheral restriction [1]. The target compound's PSA of ~71 Ų positions it at the empirically derived permeability boundary, offering a tunable profile: it may retain moderate CNS exposure while providing a degree of peripheral selectivity not achievable with the low-PSA (12–21 Ų) cyclohexylmethyl analogs, which are predicted to be highly BBB-permeable and potentially more prone to CNS-mediated off-target effects. This PSA differential is substantial in medicinal chemistry terms, where changes of ≥20 Ų are considered functionally meaningful for tissue distribution [1].

Polar surface area Blood-brain barrier CNS permeability

Structural Differentiation via Oxymethyl Spacer vs. Direct C−C or C−N Linkage: Conformational and Pharmacological Implications Inferred from 3-MeO-PCMo Analogs

2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine incorporates a flexible oxymethyl (−O−CH₂−) spacer between the morpholine C2 position and the 3-methoxycyclohexyl ring, in contrast to 3-MeO-PCMo (4-[1-(3-methoxyphenyl)cyclohexyl]morpholine), which features a direct C−C bond between the cyclohexyl ring and the morpholine N-position, bearing an aromatic 3-methoxyphenyl substituent [1]. This structural difference is functionally consequential: 3-MeO-PCMo exhibits an NMDA receptor Ki of 252.9 nM and an IC₅₀ of 26.67 μM in a drebrin immunocytochemical assay in cultured hippocampal neurons, with an affinity approximately 12-fold lower than phencyclidine (PCP; Ki = 22.1 nM, IC₅₀ = 2.02 μM) [2][3]. The ether spacer in the target compound adds two rotatable bonds and an additional H-bond acceptor relative to the directly-linked arylcyclohexylmorpholine scaffold, increasing conformational freedom and altering the spatial presentation of the cyclohexyl group to biological targets. While direct binding data for the target compound are not yet published, the structural divergence from 3-MeO-PCMo implies that it cannot be presumed to share the same pharmacological profile, and it may exhibit substantially different receptor selectivity due to the altered geometry and electronic character of the ether-linked, fully saturated substituent [4]. This differentiation is especially relevant for programs seeking morpholine-based probes with reduced NMDA receptor activity or altered sigma receptor pharmacology.

Structure-activity relationship NMDA receptor Conformational flexibility

C2-Substitution Pattern as Underexplored Chemical Space: Differentiated from Ubiquitous N-Substituted Morpholine Building Blocks

2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine is a C2-substituted morpholine — a regioisomeric class that remains considerably underexplored relative to the dominant N-substituted morpholine scaffold found in the vast majority of commercial building blocks and FDA-approved morpholine-containing drugs [1]. A 2024 systematic study on expanding complex morpholines noted that 'the generation of more complex C-functionalized morpholine derivatives remains considerably underexplored,' with the authors producing only 24 diverse C-substituted morpholines to address this gap [1]. In contrast, 2-(cyclohexylmethyl)morpholine, 4-(cyclohexylmethyl)morpholine, and 3-MeO-PCMo all represent N-substituted or N-aryl morpholines — the most common and well-trodden morpholine chemotype [2]. The C2-substitution pattern in the target compound provides a distinct vector for appendage presentation, potentially accessing binding pockets and conformational landscapes unavailable to N-substituted analogs. For procurement decisions in fragment screening and DNA-encoded library (DEL) synthesis, C2-substituted morpholines offer access to intellectual property space that is less congested and structurally more novel than N-substituted alternatives [1].

C-functionalized morpholine Fragment-based drug discovery Chemical diversity

Optimal Application Scenarios for 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine Based on Differentiated Evidence


CNS-Targeted Fragment Screening Requiring Moderately Lipophilic, C2-Substituted Morpholine Fragments

With a logP of 3.10 and PSA of 70.67 Ų — positioned at the empirically defined BBB permeability boundary — this compound is well-suited for fragment-based drug discovery (FBDD) campaigns targeting CNS receptors where balanced lipophilicity and moderate brain exposure are desired [1]. Unlike low-PSA cyclohexylmethyl analogs (PSA 12–21 Ų) that favor unrestricted brain penetration and may carry higher CNS off-target risk, the elevated PSA of the target compound offers a differentiated profile for programs seeking to calibrate CNS exposure. The 4 H-bond acceptor and 2 H-bond donor capacity further support detection by biophysical methods (SPR, NMR, X-ray crystallography) where H-bond interactions drive fragment binding [2].

Medicinal Chemistry SAR Exploration of Morpholine Regiochemistry and Linker Effects

The combination of C2-substitution, an oxymethyl ether spacer, and a saturated 3-methoxycyclohexyl group makes this compound a valuable tool for dissecting the contribution of morpholine regiochemistry (C2 vs. N4) and linker composition (ether vs. direct C−C bond) to target binding and selectivity [1]. As demonstrated by the Colestock et al. (2018) study on arylcyclohexylmorpholines, wherein the NMDA receptor affinity rank order varied dramatically across positional isomers (3-Me > 3-MeO > PCMo > 3,4-MD > 2-MeO > 4-MeO-PCMo), small structural changes in morpholine substitution produce large pharmacological divergences [3]. This compound enables direct, controlled comparison against commercially available N-substituted analogs such as 3-MeO-PCMo and 4-(cyclohexylmethyl)morpholine.

DNA-Encoded Library (DEL) and Compound Library Synthesis Seeking Underexplored C-Functionalized Morpholine Chemical Space

C2-substituted morpholines are explicitly identified as 'considerably underexplored' in the medicinal chemistry literature relative to N-substituted morpholines [1]. Incorporating 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine as a DEL building block or screening library component provides access to regioisomeric space that is structurally distinct from the dominant N-substituted morpholine chemotype represented in most commercial libraries. The presence of the secondary amine (NH) in the morpholine ring additionally provides a handle for further diversification via amide coupling, sulfonylation, or reductive amination, enabling library expansion from a differentiated core scaffold [2]. For organizations prioritizing intellectual property generation, C2-substituted morpholines occupy less congested patent space than N-substituted alternatives.

Sigma Receptor and NMDA Receptor Pharmacological Tool Development with Reduced Arylcyclohexylamine Liability

The structural divergence of the target compound from 3-MeO-PCMo — specifically the replacement of a direct N−C(cyclohexyl) bond with a C2−O−CH₂−cyclohexyl ether linkage and the elimination of the aromatic ring — creates a chemotype that may exhibit substantially different pharmacology at NMDA and sigma receptors [1]. Given that 3-MeO-PCMo acts as both an NMDA receptor antagonist (Ki = 252.9 nM; 11.5-fold weaker than PCP) and a sigma receptor ligand [2][3], the ether-linked, fully saturated target compound represents a valuable comparator for probing the structural determinants of arylcyclohexylmorpholine pharmacology. This application is particularly relevant for pain and CNS research programs seeking morpholine-based tool compounds with potentially reduced dissociative liability or altered sigma receptor selectivity.

Quote Request

Request a Quote for 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.